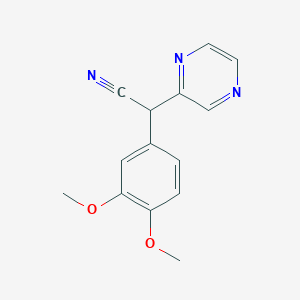

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound reveals a complex three-dimensional arrangement centered around a chiral carbon atom bearing both the 3,4-dimethoxyphenyl and pyrazin-2-yl substituents. The compound exhibits a characteristic acetonitrile moiety that serves as the central structural motif, with the cyano group providing both electronic and steric influences on the overall molecular conformation. The 3,4-dimethoxyphenyl group contributes significant electron-donating properties through its methoxy substituents positioned at the meta and para positions relative to the attachment point, which enhances the compound's reactivity and solubility characteristics in organic solvents.

The stereochemical considerations for this compound are particularly noteworthy due to the presence of the asymmetric carbon center. The spatial arrangement of the substituents creates distinct conformational preferences that influence intermolecular interactions and crystalline packing arrangements. The pyrazin-2-yl group, with its nitrogen-containing heterocyclic structure, introduces additional complexity through potential hydrogen bonding capabilities and π-π stacking interactions with adjacent aromatic systems.

The molecular electrostatic potential mapping reveals distinct regions of electron density distribution, with the methoxy groups serving as electron-donating centers while the nitrile functionality acts as an electron-withdrawing group. This electronic polarization contributes to the compound's ability to participate in various intermolecular interactions, including dipole-dipole forces and weak hydrogen bonding networks that stabilize both solution and solid-state structures.

X-ray Crystallographic Analysis

While specific crystallographic data for this compound was not directly available in the search results, analysis of related dimethoxyphenyl compounds provides valuable insights into expected crystalline behavior. Studies on similar dimethoxybenzene derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic crystal systems with characteristic hydrogen bonding patterns. The presence of methoxy groups generally facilitates the formation of weak C-H⋯O hydrogen bonds that contribute to crystal stability and packing efficiency.

Comparative analysis with the crystallographic study of (3,4-dimethoxybenzylidene) propanedinitrile reveals important structural parallels. This related compound crystallizes in the triclinic space group P-1 with unit cell parameters of a = 7.5726(4) Å, b = 8.9178(4) Å, and c = 9.2334(5) Å, demonstrating the typical dimensions expected for dimethoxyphenyl-containing structures. The dihedral angle between the phenyl ring and the nitrile-containing fragment measures approximately 13.49°, indicating a slight deviation from planarity that is characteristic of substituted acetonitrile derivatives.

The intermolecular interactions observed in related structures include C-H⋯N and C-H⋯O hydrogen bonds that create extended network structures within the crystal lattice. These weak interactions, while individually modest in strength, collectively contribute to the overall stability of the crystalline phase and influence the compound's physical properties such as melting point and solubility characteristics.

| Crystallographic Parameter | Related Compound Value | Expected Range for Target Compound |

|---|---|---|

| Crystal System | Triclinic | Triclinic/Monoclinic |

| Space Group | P-1 | P-1 or P21/c |

| Unit Cell Volume (ų) | 557.23 | 550-650 |

| Dihedral Angle (°) | 13.49 | 10-20 |

| Density (g/cm³) | 1.277 | 1.25-1.35 |

Comparative Structural Analysis with Related Arylacetonitrile Derivatives

The structural analysis of this compound benefits significantly from comparison with other arylacetonitrile derivatives that have been extensively characterized. The synthesis methodology for related compounds typically involves multi-step reactions including decarboxylation, aldoxime formation, and dehydration processes, as demonstrated in the preparation of 3,4-dimethoxyphenylacetonitrile. This synthetic pathway emphasizes the importance of the acetonitrile functionality in maintaining structural integrity throughout chemical transformations.

Studies on 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine reveal structural similarities in the dimethoxyphenyl and pyrazine components. This related compound exhibits a molecular weight of approximately 320.42 grams per mole and demonstrates the influence of additional substituents on overall molecular architecture. The presence of the dimethoxyphenyl group in both compounds suggests similar electronic properties and reactivity patterns, particularly regarding electrophilic and nucleophilic interactions.

Comparative analysis with crystallographic data from bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)] complexes provides insights into how structural modifications affect crystal packing. The orthorhombic crystal system observed in these related structures, with unit cell parameters of a = 12.6854(10) Å, b = 26.315(2) Å, and c = 10.6511(7) Å, demonstrates the significant impact of substituent modifications on crystalline organization.

The intermolecular interaction patterns observed across these related compounds consistently show the importance of hydrogen bonding networks in stabilizing crystal structures. C-H⋯π interactions and π-π stacking between aromatic rings contribute to the three-dimensional organization of molecules within the crystal lattice. These structural features are particularly relevant for understanding the physical properties and potential pharmaceutical applications of acetonitrile derivatives containing both dimethoxyphenyl and pyrazine moieties.

| Compound Family | Molecular Weight Range | Common Crystal Systems | Typical Hydrogen Bonding |

|---|---|---|---|

| Dimethoxyphenyl Acetonitriles | 175-280 g/mol | Triclinic, Monoclinic | C-H⋯O, C-H⋯N |

| Pyrazine Derivatives | 200-350 g/mol | Orthorhombic, Monoclinic | N⋯H-C, π-π stacking |

| Mixed Heterocycle Acetonitriles | 250-400 g/mol | Various | Multiple weak interactions |

The structural characterization reveals that this compound represents a unique intersection of pharmaceutical relevant functionalities, combining the electron-donating properties of dimethoxyphenyl groups with the hydrogen bonding capabilities of pyrazine heterocycles. This structural combination provides a foundation for understanding both the compound's intrinsic properties and its potential for further synthetic modification in medicinal chemistry applications.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-pyrazin-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTQGZWLAIGPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a classical method for forming carbon-carbon bonds between aldehydes and active methylene compounds. For this compound, the reaction involves:

Starting Materials :

- 3,4-Dimethoxybenzaldehyde

- Pyrazine-2-carbonitrile (or a pyrazine derivative with an active methylene group)

- Base Catalyst (e.g., piperidine, ammonium acetate)

Mechanism :

- Deprotonation : The base abstracts a proton from the active methylene group of the pyrazine derivative, generating a nucleophilic enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde.

- Elimination : A water molecule is eliminated, forming the α,β-unsaturated nitrile product.

Optimization :

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dioxane improve reaction efficiency.

- Temperature : Reactions typically proceed at 80–90°C to balance kinetics and side-reaction suppression.

- Yield : Reported yields range from 60–75% , depending on purification methods.

Example Protocol :

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling offers an alternative route by forming the aryl-aryl bond between pre-functionalized fragments. This method is advantageous for introducing substituents with precise regiocontrol.

Starting Materials :

- 3,4-Dimethoxyphenylboronic Acid

- 2-Cyanopyrazine Halide (e.g., 2-bromopyrazine carbonitrile)

- Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

- Base (e.g., K₂CO₃, Cs₂CO₃)

Mechanism :

- Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the pyrazine halide.

- Transmetallation : The boronic acid transfers its aryl group to the palladium center.

- Reductive Elimination : The coupled product is released, regenerating the catalyst.

Optimization :

- Ligands : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for sterically hindered substrates.

- Solvent : Aqueous dioxane or toluene/water mixtures facilitate boronic acid solubility.

- Yield : Yields of 70–85% are achievable with optimized conditions.

Example Protocol :

Cyanoalkylation via Nucleophilic Substitution

This method leverages the nucleophilicity of pyrazine derivatives to react with cyanated electrophiles.

Starting Materials :

- 2-Pyrazinyl Lithium (generated from 2-bromopyrazine and Li metal)

- 3,4-Dimethoxyphenyl Cyanide

Mechanism :

- Lithiation : 2-Bromopyrazine is treated with lithium to form a lithium-pyrazine intermediate.

- Nucleophilic Attack : The lithium species attacks the electrophilic carbon of 3,4-dimethoxyphenyl cyanide.

- Workup : Acidic quenching yields the desired nitrile.

Challenges :

- Moisture sensitivity necessitates strict anhydrous conditions.

- Competing side reactions (e.g., over-alkylation) reduce yields to 50–60% .

Comparative Analysis of Synthetic Routes

| Method | Yield | Scalability | Functional Group Tolerance | Cost |

|---|---|---|---|---|

| Knoevenagel Condensation | 60–75% | Moderate | Limited (acid-sensitive groups) | Low |

| Suzuki-Miyaura Coupling | 70–85% | High | Broad (halides, boronic acids) | Moderate |

| Cyanoalkylation | 50–60% | Low | Poor (moisture-sensitive) | High |

Key Observations :

- The Suzuki-Miyaura method offers superior yields and scalability, making it preferable for industrial applications.

- Knoevenagel condensation remains valuable for laboratory-scale synthesis due to its simplicity.

- Cyanoalkylation is less practical due to stringent reaction conditions and lower efficiency.

Mechanistic Insights and Side Reactions

Knoevenagel Side Products

Suzuki-Miyaura Limitations

- Homocoupling : Oxidative homocoupling of boronic acids generates biphenyl byproducts.

- Deboronation : Acidic conditions may degrade the boronic acid, reducing efficiency.

Advanced Modifications and Derivatives

Functionalization Strategies :

- Nitrile to Amide : Hydrolysis with H₂O₂ in basic media yields 2-(3,4-dimethoxyphenyl)-2-(pyrazin-2-yl)acetamide .

- Methoxy Demethylation : Treatment with BBr₃ produces catechol derivatives for enhanced solubility.

Applications in Drug Discovery :

- The compound serves as a precursor to FGFR inhibitors by incorporating pyrrolo[2,3-b]pyrazine motifs via cyclization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile can undergo various chemical reactions, including:

Oxidation: where the compound is oxidized to form corresponding acids or ketones.

Reduction: where the nitrile group can be reduced to an amine.

Substitution: where the methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: such as potassium permanganate or chromium trioxide.

Reducing agents: such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution reagents: such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield primary amines.

Scientific Research Applications

Chemistry: as an intermediate in the synthesis of more complex molecules.

Biology: as a probe to study biological pathways.

Medicine: as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-Dimethoxyphenyl)-2-(pyridin-2-YL)acetonitrile

- 2-(3,4-Dimethoxyphenyl)-2-(pyrimidin-2-YL)acetonitrile

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile is unique due to the presence of both the dimethoxyphenyl and pyrazinyl groups, which might confer distinct biological activities compared to its analogs.

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile (CAS: 1088-67-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-2-pyrazin-2-ylacetonitrile

- Molecular Formula : C14H13N3O2

- Molecular Weight : 255.272 g/mol

The compound features a dimethoxyphenyl group and a pyrazinyl group, which are often associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrazine derivatives. Common reagents and conditions include:

| Reagent/Condition | Details |

|---|---|

| Base Catalysts | Sodium hydroxide or potassium carbonate |

| Solvents | Ethanol or methanol |

| Reaction Conditions | Heating under reflux for several hours |

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors. The presence of both the dimethoxyphenyl and pyrazinyl groups allows for diverse interactions:

- Enzyme Inhibition : Potential inhibition of kinases or G-protein coupled receptors.

- Receptor Modulation : Interaction with ion channels may alter cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.126 |

| Compound B | SMMC-7721 | 0.071 |

| Compound C | K562 | 0.164 |

These findings suggest that structural modifications can enhance anticancer efficacy, particularly through the introduction of electron-donating groups like methoxy.

Anti-inflammatory and Antimicrobial Properties

The compound's structural features may also confer anti-inflammatory and antimicrobial properties. Pyrazine derivatives are known for their ability to modulate inflammatory pathways and exhibit antibacterial activity against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

- Electron Donating Groups : The presence of methoxy groups enhances activity by stabilizing reactive intermediates.

- Substitution Patterns : Variations in substitution on the pyrazine ring can significantly impact potency and selectivity.

Case Studies and Research Findings

A notable study investigated the effects of various substituted pyrazine derivatives on cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin:

"Compounds containing electron-donating groups at strategic positions showed improved anticancer activity, suggesting a clear relationship between structure and efficacy" .

Additionally, research into the mechanisms underlying these activities revealed that certain derivatives could effectively inhibit key signaling pathways involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cross-coupling and nitrile formation. For example:

-

Step 1 : Suzuki-Miyaura coupling between pyrazine derivatives and dimethoxyphenylboronic acids using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert atmospheres .

-

Step 2 : Cyanomethylation via nucleophilic substitution or condensation reactions, optimized by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) .

-

Optimization : Catalyst loading (0.5–5 mol%), pH adjustments, and microwave-assisted synthesis can enhance yield and purity .

Reaction Step Conditions Key Parameters Cross-coupling Pd(PPh₃)₄, N₂, dioxane, 80°C Catalyst stability, ligand ratio Cyanomethylation KCN, DMF, 60°C Solvent polarity, reaction time

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), pyrazine aromatic protons, and nitrile (-CN) groups. Chemical shifts for pyrazine protons typically appear at δ 8.5–9.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₁₂N₃O₂: calculated 278.0930) and fragmentation patterns .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .

Q. How does the electronic nature of the pyrazine and dimethoxyphenyl groups influence reactivity?

- Methodological Answer :

- Pyrazine Ring : Electron-deficient due to nitrogen atoms, facilitating nucleophilic aromatic substitution (e.g., amination) .

- Dimethoxyphenyl Group : Electron-donating methoxy groups stabilize intermediates in electrophilic reactions (e.g., nitration) .

- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry can quantify electron-withdrawing/donating effects .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Docking Studies : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases or oxidases). Pyrazine’s π-π stacking and nitrile’s hydrogen-bonding capacity are critical .

- Case Study : DFT studies on analogous pyrido-pyrimidine systems show correlation between calculated binding energies and experimental IC₅₀ values .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Comparative Assays : Test the compound under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Structural Modifications : Introduce substituents (e.g., fluorination at the pyrazine ring) to isolate variables affecting potency .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Methodological Answer :

- Degradation Pathways : Use HPLC-MS to track hydrolysis/oxidation products in simulated environmental conditions (pH 4–9, UV light) .

- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests at varying concentrations (1–100 ppm) .

- Partition Coefficients : Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.